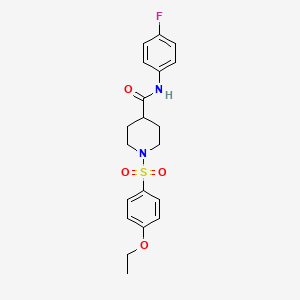
Thiolan-3-yl 3-bromofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiolan-3-yl 3-bromofuran-2-carboxylate is an organic compound that features a thiolane ring and a brominated furan carboxylate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiolan-3-yl 3-bromofuran-2-carboxylate typically involves the reaction of thiolan-3-ol with 3-bromofuran-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to improve the yield and selectivity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems can ensure consistent quality and higher throughput, making the process more efficient and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
Thiolan-3-yl 3-bromofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The brominated furan ring can be reduced to form the corresponding furan derivative using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom on the furan ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced furan derivatives.
Substitution: Substituted furan derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Thiolan-3-yl 3-bromofuran-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Thiolan-3-yl 3-bromofuran-2-carboxylate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The brominated furan ring can participate in electrophilic aromatic substitution reactions, while the thiolane ring can undergo nucleophilic attacks, contributing to its reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Thiolan-3-yl 5-bromofuran-2-carboxylate: Similar structure but with bromine at the 5-position of the furan ring.
Thiolan-3-yl 3-chlorofuran-2-carboxylate: Similar structure but with chlorine instead of bromine.
Thiolan-3-yl 3-iodofuran-2-carboxylate: Similar structure but with iodine instead of bromine.
Uniqueness
Thiolan-3-yl 3-bromofuran-2-carboxylate is unique due to the specific positioning of the bromine atom on the furan ring, which can influence its reactivity and interaction with other molecules. The combination of the thiolane ring and the brominated furan carboxylate group provides a distinct set of chemical properties that can be leveraged in various applications.
Propiedades
IUPAC Name |
thiolan-3-yl 3-bromofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3S/c10-7-1-3-12-8(7)9(11)13-6-2-4-14-5-6/h1,3,6H,2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQWCMBCHDBUOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC(=O)C2=C(C=CO2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(3,5-Dimethylphenyl)-2-hydroxyethyl]-3,4-dimethylpyrrolidine-2,5-dione](/img/structure/B7616105.png)
![3,4-dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7616109.png)
![N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]acetamide](/img/structure/B7616125.png)



![1-[2-(3,5-Dimethylphenyl)-2-hydroxyethyl]-3-methylpyrrolidine-2,5-dione](/img/structure/B7616143.png)
![2-[(3aS,7aR)-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B7616158.png)
![2-[(4-Ethyl-1,4-diazepan-1-yl)methyl]-4,5-dimethyl-1,3-thiazole](/img/structure/B7616169.png)
![N-(2,6-dimethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B7616171.png)

![3,4-dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl(4-methylphenyl)methanone](/img/structure/B7616181.png)
![N,N-dimethyl-3-[(5-phenyltetrazol-2-yl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7616201.png)
